4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine
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Overview
Description
4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine is a complex organic compound characterized by its unique structure, which includes pyrimidine rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the reaction of appropriate amines with chlorinated pyrimidines under controlled conditions.
Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions, where thiol-containing compounds react with the chlorinated pyrimidine intermediates.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product. This step may require catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Reaction Optimization: Adjusting reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine rings or the sulfanyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated positions or the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl groups.
4-({[4-(Diethylamino)-6-isopropyl-2-pyrimidinyl]sulfanyl}methyl)-N-[2-(dimethylamino)ethyl]benzamide: Contains similar sulfanyl and pyrimidine structures but with different substituents.
Uniqueness
4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine is unique due to its specific combination of sulfanyl groups and chlorinated pyrimidine rings. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14Cl2N6S2 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-[[4-[(2-amino-6-chloropyrimidin-4-yl)sulfanylmethyl]phenyl]methylsulfanyl]-6-chloropyrimidin-2-amine |
InChI |
InChI=1S/C16H14Cl2N6S2/c17-11-5-13(23-15(19)21-11)25-7-9-1-2-10(4-3-9)8-26-14-6-12(18)22-16(20)24-14/h1-6H,7-8H2,(H2,19,21,23)(H2,20,22,24) |
InChI Key |
SZVDIYXXECEMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=NC(=N2)N)Cl)CSC3=CC(=NC(=N3)N)Cl |
Origin of Product |
United States |
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